2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]acetamide
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Description
This compound is a complex organic molecule that contains several functional groups, including two amide groups (part of the 1,3-dioxoisoindolin-2-yl moiety), an ethoxy group attached to a benzothiazole ring, and a pyridin-2-ylmethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The isoindoline ring system, benzothiazole ring, and pyridine ring would all contribute to the molecule’s rigidity, while the ethoxy group would add some flexibility .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The exact properties would need to be determined experimentally .Scientific Research Applications
Synthesis and Biological Activity
Antibacterial and Antifungal Properties : Compounds derived from similar chemical structures have been synthesized and tested for their antibacterial and antifungal activities. For instance, derivatives of pyridine linked with various substitutions have shown potential in microbial studies, indicating the relevance of such compounds in developing new antimicrobial agents (Patel & Agravat, 2007).
Anti-Inflammatory Evaluation : Research has explored the anti-inflammatory effects of derivatives, showcasing the potential of these compounds in addressing inflammatory conditions. Such studies highlight the therapeutic potential of structurally related compounds in treating inflammation (Nikalje, 2014).
Antiproliferative Activity : Investigations into the cytotoxic and antiproliferative activities of similar compounds against various cancer cell lines reveal their potential as anticancer agents. This includes studies on novel benzodifuranyl and related derivatives with promising activity against cancer cells (Abu‐Hashem et al., 2020).
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition : Some derivatives have been studied for their inhibitory effects on PI3Kα and mTOR, indicating potential applications in cancer therapy through targeting these pathways (Stec et al., 2011).
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S/c1-2-33-17-10-11-20-21(13-17)34-25(27-20)28(14-16-7-5-6-12-26-16)22(30)15-29-23(31)18-8-3-4-9-19(18)24(29)32/h3-13H,2,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXQZRULLIKTJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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